molecular formula C9H10BrNS B2835866 6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine CAS No. 1592326-75-4

6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine

Cat. No. B2835866
CAS RN: 1592326-75-4
M. Wt: 244.15
InChI Key: OXGZXQCNNSQISU-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine is a chemical compound with the molecular formula C9H10BrNS . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine is represented by the SMILES string BrC1=CC=C2C(NCC(C)S2)=C1 . The InChI key for this compound is OXGZXQCNNSQISU-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Activity : Research on derivatives of 1,2-benzothiazine, closely related to the compound , has shown antimicrobial properties against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. These studies highlight the potential use of these compounds in developing new antimicrobial agents, although the activity varies significantly based on structural modifications of the benzothiazine ring (Patel et al., 2016).

Pharmacological Activity : Another study evaluated the pharmacological activity of N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides on rat tissues. It found that compounds with a bromine atom at the 6-position exhibited significant myorelaxant activity, suggesting their potential use in relaxing uterine smooth muscle, without marked inhibitory effects on insulin secretion or vascular myogenic activity (Khelili et al., 2012).

Stereoselective Synthesis : A method for the stereoselective synthesis of benzothiazines involves the coupling of ortho-Bromocinnamates with methyl phenylsulfoximine, leading to the production of N-arylsulfoximines and their subsequent cyclization to afford enantiomerically pure benzothiazines. This process underscores the chemical versatility and potential application of benzothiazines in asymmetric synthesis and medicinal chemistry (Harmata & Hong, 2003).

properties

IUPAC Name

6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNS/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGZXQCNNSQISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(S1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine

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